3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride

Description

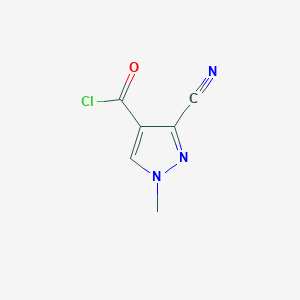

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a pyrazole-derived acyl chloride characterized by a cyano group at position 3, a methyl group at position 1, and a reactive carbonyl chloride moiety at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives. Its reactivity stems from the electron-withdrawing cyano and carbonyl chloride groups, which enhance electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack .

Propriétés

Numéro CAS |

81303-58-4 |

|---|---|

Formule moléculaire |

C6H4ClN3O |

Poids moléculaire |

169.57 g/mol |

Nom IUPAC |

3-cyano-1-methylpyrazole-4-carbonyl chloride |

InChI |

InChI=1S/C6H4ClN3O/c1-10-3-4(6(7)11)5(2-8)9-10/h3H,1H3 |

Clé InChI |

NYALYIRLGCCHSE-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C(=N1)C#N)C(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Direct Chlorination of 1-Methylpyrazole-4-carboxylic Acid Using Thionyl Chloride

One of the most straightforward and commonly used synthetic routes involves the conversion of 1-methylpyrazole-4-carboxylic acid to the corresponding acid chloride using thionyl chloride.

- Procedure : 10 mmol of 1-methylpyrazole-4-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂) under reflux conditions for several hours to ensure complete conversion to this compound.

- Reaction Conditions : Reflux, typically in an inert solvent or neat depending on scale.

- Mechanism : The carboxylic acid group is converted to the acid chloride by nucleophilic substitution, where thionyl chloride acts as both chlorinating and dehydrating agent, releasing SO₂ and HCl gases.

- Yield and Purity : High yields are generally reported, with the product isolated by removal of excess reagents and purification as needed.

This method is favored for its simplicity and effectiveness in producing the acid chloride intermediate necessary for further synthetic applications.

Multi-Step Synthesis Involving Cyano Group Introduction and Chlorination

Another approach involves the stepwise introduction of the cyano group followed by chlorination:

- Step 1 : Starting from 1-methylpyrazole, the 3-position is functionalized with a cyano group. This can be achieved through nucleophilic substitution or other cyano-introduction strategies.

- Step 2 : The 4-position is then oxidized or functionalized to a carboxylic acid.

- Step 3 : The carboxylic acid is converted to the acid chloride using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride.

This method, while more complex, allows for precise control of substituent placement and may be preferred when starting from simpler pyrazole derivatives.

Alternative Chlorination Agents

Phosphorus pentachloride (PCl₅) has also been reported as an effective chlorinating agent to convert the 4-carboxylic acid derivative to the corresponding acid chloride.

- Advantages : PCl₅ is a strong chlorinating agent that can sometimes offer cleaner reactions or different reaction profiles compared to thionyl chloride.

- Disadvantages : PCl₅ reactions often require careful handling due to corrosive byproducts and may generate more waste.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield / Remarks |

|---|---|---|---|---|

| Direct chlorination of acid | 1-Methylpyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux for several hours | High yield, simple, widely used |

| Multi-step cyano introduction + chlorination | 1-Methylpyrazole | PCl₅ or SOCl₂ | Stepwise, controlled | Allows precise substitution control |

| Alternative chlorination | 1-Methylpyrazole-4-carboxylic acid | Phosphorus pentachloride | Controlled conditions | Effective but more hazardous byproducts |

Mechanistic Insights and Reactivity

- The key reactive site in this compound is the electrophilic carbonyl carbon of the acid chloride group.

- Nucleophilic attack by amines or alcohols leads to acyl substitution, forming amides or esters.

- The cyano group at the 3-position influences the electronic properties of the pyrazole ring, potentially affecting reactivity and biological activity.

- Steric hindrance from the methyl group at the 1-position can modulate the approach of nucleophiles.

Research Findings and Practical Considerations

- The thionyl chloride method is preferred for industrial and laboratory scale due to its operational simplicity and high yield.

- Reaction monitoring is typically done by gas chromatography or NMR to confirm complete conversion.

- The acid chloride product is moisture sensitive and should be handled under inert atmosphere or used immediately in subsequent reactions.

- Purification can involve removal of excess reagents under reduced pressure and recrystallization or distillation if needed.

- Safety considerations include handling of corrosive reagents (SOCl₂, PCl₅) and gaseous byproducts (SO₂, HCl).

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Reduction of the cyano group can lead to the formation of 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux.

Hydrolysis: Water, acid or base catalyst, room temperature to reflux.

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature.

Major Products

Substitution: Amides, esters, thioesters.

Hydrolysis: 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride.

Applications De Recherche Scientifique

While the search results do not provide a comprehensive overview of the applications of "3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride," they do offer some information regarding its chemical properties and use in synthesizing other compounds.

This compound is a chemical compound with the molecular formula . One search result indicates that 3-Cyano-1H-pyrazole-4-carboxylic acid methylester, a similar compound, has a variety of research applications .

Here's a summary of applications and related information gleaned from the search results:

- Synthesis of pyrazole derivatives: this compound can be used in the synthesis of pyrazole derivatives . For example, pyrazole-4-carboxamides have been synthesized using similar compounds and have demonstrated activity against the tobacco mosaic virus (TMV) .

- Precursor for other compounds: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a compound related to pyrazole carboxylic acid, is a precursor used for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is used to produce fungicides .

- Fungicides: Pyrazole carboxanilide compounds are useful as fungicides .

- Pharmaceutical research: Pyrazolo[1,5-a]pyrimidine derivatives have been researched for their potential pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and carbonyl chloride groups are key functional groups that interact with the enzyme’s active site.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Analysis of Pyrazole Derivatives

Activité Biologique

3-Cyano-1-methyl-1H-pyrazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry and related fields due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H4ClN3O

- Molecular Weight: 169.57 g/mol

- CAS Number: 81303-58-4

The compound features both cyano and carbonyl chloride functional groups, which contribute to its reactivity and potential biological applications. It is typically synthesized through the reaction of 3-Cyano-1-methyl-1H-pyrazole with thionyl chloride under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the formation of derivatives that may exhibit enhanced biological properties.

In medicinal chemistry, this compound may function as an enzyme inhibitor , where it binds to the active site of target enzymes, thereby inhibiting their activity. The cyano group is particularly significant in enhancing the lipophilicity and overall binding affinity to biological targets .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing the pyrazole scaffold. For instance, derivatives based on similar structures have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds often induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Case Study:

A study on pyrazole derivatives demonstrated that certain compounds could inhibit microtubule assembly significantly, leading to apoptosis in cancer cells at concentrations around 1 μM. The most promising candidates were found to enhance caspase-3 activity, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Compounds related to this compound have also been evaluated for anti-inflammatory properties. Research has shown that some derivatives exhibit selective inhibition of COX enzymes, which are critical in inflammatory processes. For example, specific pyrazole compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| This compound | C6H4ClN3O | Anticancer, anti-inflammatory |

| 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid | C6H5N3O2 | Anticancer |

| 3-Amino-1-methyl-1H-pyrazole-4-carbonyl chloride | C6H6ClN3O | Enzyme inhibitor |

Applications in Scientific Research

The versatility of this compound makes it a valuable building block in synthetic organic chemistry. Its applications span across:

Q & A

Basic: What are the standard methods for synthesizing 3-cyano-1-methyl-1H-pyrazole-4-carbonyl chloride?

The synthesis typically involves converting a carboxylic acid precursor to the corresponding acyl chloride. For example, 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) at 95°C for 4 hours to yield the carbonyl chloride derivative . This method is scalable and ensures high purity when monitored via TLC or NMR.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Key variables include stoichiometry, solvent choice, and temperature. For instance, excess SOCl₂ (3.0 equivalents) and DMF (5 mol%) in CH₂Cl₂ under reflux (40–50°C) can enhance conversion rates. Post-reaction, removing residual SOCl₂ under reduced pressure and purifying via flash chromatography (cyclohexane/ethyl acetate gradient) minimizes side products like hydrolyzed acids . Kinetic studies using in situ IR spectroscopy can track intermediate formation and guide optimization.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Pyrazole ring protons appear as singlets or doublets in δ 7.2–8.0 ppm, while the carbonyl carbon resonates near δ 160–165 ppm .

- IR : A strong carbonyl stretch (C=O) at ~1750 cm⁻¹ and nitrile (C≡N) absorption at ~2230 cm⁻¹ confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS-EI) provides exact mass confirmation (e.g., [M]+ at m/z 238.0961 for related pyrazole-carbonitriles) .

Advanced: How can researchers resolve contradictory data in spectral assignments for pyrazole derivatives?

Contradictions often arise from tautomerism or solvent effects. For example, pyrazole ring protons may show splitting variations due to dynamic exchange in CDCl₃ vs. DMSO-d₆. Computational methods (DFT calculations) can predict NMR chemical shifts and validate experimental data. Cross-referencing with X-ray crystallography (e.g., crystal structure of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) resolves ambiguities in regiochemistry .

Basic: What are the stability considerations for storing this compound?

The acyl chloride is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents like CH₂Cl₂ or THF. Avoid prolonged exposure to light, which may degrade the nitrile group .

Advanced: How can researchers mitigate decomposition during long-term reactions involving this compound?

Use scavengers like molecular sieves or triethylamine to trap residual moisture. For multi-step syntheses, employ "one-pot" strategies to avoid isolating unstable intermediates. For example, in situ generation of the acyl chloride followed by immediate coupling with amines minimizes degradation .

Basic: What are common applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, such as:

- Antimicrobial agents : Coupling with hydrazides yields oxadiazoles with potent activity .

- Cannabinoid receptor ligands : Pyrazole-carbonyl chlorides are precursors for analogs like anandamide derivatives .

Advanced: How can structural modifications enhance the bioactivity of derivatives?

- Substituent effects : Introducing electron-withdrawing groups (e.g., CF₃ at position 3) improves metabolic stability .

- Heterocycle hybridization : Combining pyrazole with triazole rings (via click chemistry) enhances binding affinity to biological targets .

Basic: What purification methods are recommended for isolating this compound?

Flash chromatography on silica gel (cyclohexane/ethyl acetate gradients) effectively separates the product from unreacted starting materials. For small scales, preparative TLC or recrystallization from hexane/EtOAc mixtures (1:3) achieves >95% purity .

Advanced: How can researchers troubleshoot low yields in coupling reactions using this acyl chloride?

Low yields often stem from poor nucleophile reactivity or competing side reactions. Pre-activate amines with bases like DIPEA or use coupling agents (HATU, EDCI). For sterically hindered amines, microwave-assisted synthesis (60°C, 30 min) improves efficiency .

Basic: What safety protocols are critical when handling this compound?

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive properties.

- Spill management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How can computational modeling guide the design of novel derivatives?

Molecular docking (AutoDock, Schrödinger Suite) predicts interactions with target proteins (e.g., cyclooxygenase-2). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, enabling rational design of potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.